Ethyl 6-Cyano-3-(N-methylacetamido)pyridine-2-carboxylate
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Overview
Description
Ethyl 6-Cyano-3-(N-methylacetamido)pyridine-2-carboxylate is a chemical compound with the molecular formula C12H13N3O3 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-Cyano-3-(N-methylacetamido)pyridine-2-carboxylate typically involves the reaction of ethyl cyanoacetate with N-methylacetamide in the presence of a base. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol. The process may also involve the use of catalysts to enhance the reaction rate and yield .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors can also improve the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-Cyano-3-(N-methylacetamido)pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Ethyl 6-Cyano-3-(N-methylacetamido)pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 6-Cyano-3-(N-methylacetamido)pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a biological response. For example, it may inhibit bacterial enzymes, thereby exhibiting antibacterial activity. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
- Ethyl 6-Cyano-3-(N-ethylacetamido)pyridine-2-carboxylate
- Ethyl 6-Cyano-3-(N-methylbenzamido)pyridine-2-carboxylate
- Ethyl 6-Cyano-3-(N-methylpropionamido)pyridine-2-carboxylate
Comparison: Ethyl 6-Cyano-3-(N-methylacetamido)pyridine-2-carboxylate is unique due to its specific substituents, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction with biological targets. These differences can be crucial in determining its suitability for various applications .
Properties
Molecular Formula |
C12H13N3O3 |
---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
ethyl 3-[acetyl(methyl)amino]-6-cyanopyridine-2-carboxylate |
InChI |
InChI=1S/C12H13N3O3/c1-4-18-12(17)11-10(15(3)8(2)16)6-5-9(7-13)14-11/h5-6H,4H2,1-3H3 |
InChI Key |
KUULXNYSTCUJJX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=N1)C#N)N(C)C(=O)C |
Origin of Product |
United States |
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